3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the pyrrolidine ring, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent compound was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C13H20ClNO2, and its molecular weight is 257.75 g/mol. Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Synthesis and Chemical Properties :
- Pyrrolidines, like 3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride, are important in medicinal chemistry. They are used in the synthesis of various compounds through processes like [3+2] cycloaddition, displaying applications in medicine and industry (Żmigrodzka et al., 2022) Żmigrodzka et al. (2022).
Cognition-Enhancing Properties :
- Certain pyrrolidine derivatives demonstrate positive effects in models of cognitive enhancement and anxiolytic activity, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997) Lin et al. (1997).
Antimicrobial and Anti-fungal Properties :
- Pyrrolidine derivatives show significant activity against fungi and bacteria, indicating potential in developing antimicrobial and anti-fungal agents (Masila et al., 2020) Masila et al. (2020).
Potential Anti-tumor Agents :
- Galloyl pyrrolidine derivatives exhibit inhibitory activities against gelatinase, indicating potential as anti-tumor agents. Some derivatives have shown efficacy in inhibiting the growth of tumor cells in vivo (Li et al., 2006) Li et al. (2006).
Insecticidal Activity :
- Some pyrrolidine derivatives have shown in vivo anti-juvenile-hormone and insecticidal activities, suggesting their potential in pest control applications (Cantín et al., 1999) Cantín et al. (1999).
Future Directions
The future directions for “3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride” could involve further exploration of its potential therapeutic applications. Pyrrolidine derivatives have been found to exhibit various biological activities, suggesting potential for further drug discovery and development .
Properties
IUPAC Name |
3-(2-phenoxyethoxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-9-8-15-11-12-6-7-14-10-12;/h1-5,12,14H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSCNKBZIFJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCCOC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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